N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide

chemical-probe screening-compound structural-novelty

N-[(2,5-Dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide (CAS 1351648-17-3) is a synthetic small molecule classified as a diphenylacetamide derivative featuring a 2,5-dimethylfuran substituent. With a molecular formula of C21H21NO2 and molecular weight of 319.4 g/mol, the compound is primarily available as a high-purity (>95%) solid from specialized screening-compound suppliers.

Molecular Formula C21H21NO2
Molecular Weight 319.404
CAS No. 1351648-17-3
Cat. No. B2376174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide
CAS1351648-17-3
Molecular FormulaC21H21NO2
Molecular Weight319.404
Structural Identifiers
SMILESCC1=CC(=C(O1)C)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H21NO2/c1-15-13-19(16(2)24-15)14-22-21(23)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-13,20H,14H2,1-2H3,(H,22,23)
InChIKeyGNKMCAMWCWNGIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2,5-Dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide (CAS 1351648-17-3): Procurement-Ready Chemical Profile & Comparison Rationale


N-[(2,5-Dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide (CAS 1351648-17-3) is a synthetic small molecule classified as a diphenylacetamide derivative featuring a 2,5-dimethylfuran substituent . With a molecular formula of C21H21NO2 and molecular weight of 319.4 g/mol, the compound is primarily available as a high-purity (>95%) solid from specialized screening-compound suppliers [1]. It is not annotated as a known drug or clinical candidate but serves as a research tool for early-stage drug discovery and chemical biology investigations .

Why N-[(2,5-Dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide Cannot Be Casually Substituted: A Quantitative Justification


Interchanging diphenylacetamide derivatives without quantitative justification risks experimental failure, as the specific 2,5-dimethylfuran-3-yl substitution motif fundamentally alters key molecular properties compared to common alternatives. The 2,2-diphenylacetamide core itself provides a hydrophobic scaffold with a cLogP of approximately 2.73, while the addition of the dimethylfuran moiety increases the predicted logP to roughly 4.2–4.7, a polarity shift that can dramatically affect target binding and solubility [1]. Furthermore, empirical chromatographic lipophilicity parameters (RM0) for diphenylacetamide derivatives correlate significantly with toxicity endpoints, meaning small structural changes can yield divergent safety profiles [2]. Importantly, no peer-reviewed bioactivity data have been published for this specific compound, making structurally similar but chemically distinct alternatives unsuitable as direct surrogates without independent validation [3].

N-[(2,5-Dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide: Quantitative Differentiation Evidence Versus Closest Analogs


Structural Uniqueness and Screening-Library Provenance

The target compound possesses a unique combination of a 2,5-dimethylfuran-3-ylmethyl substituent attached to the nitrogen of 2,2-diphenylacetamide. This specific substitution pattern is distinct from close analogs. For example, 2,2-Diphenyl-N-(tetrahydro-2-furanylmethyl)acetamide uses a saturated tetrahydrofuranyl group (molecular weight 295.4 g/mol, C19H21NO2), whereas the target compound incorporates an aromatic dimethylfuran, resulting in a higher molecular weight (319.4 g/mol, C21H21NO2) and distinct electronic properties [1]. This difference in aromaticity, substitution, and molecular weight can translate to divergent biological activity profiles. The target compound is a catalogued screening compound from Life Chemicals (Cat. No. F6201-0180), designed for HTS campaigns, and a direct comparator like N-benzyl-2,2-diphenylacetamide (301.38 g/mol, C21H19NO) lacks the oxygen heteroatom in the ring, altering hydrogen-bonding capacity . No direct head-to-head bioactivity data exist in the public domain for this specific compound.

chemical-probe screening-compound structural-novelty

Computational Lipophilicity (cLogP) Differentiation from Polar Derivatives

The target compound exhibits a predicted logP significantly higher than more polar diphenylacetamide derivatives. The core 2,2-diphenylacetamide has a cLogP of approximately 2.73 [1]. Addition of the 2,5-dimethylfuran-3-ylmethyl substituent is expected to increase lipophilicity; calculations for structurally analogous N-(4,5-dimethylthiazol-2-yl)-2,2-diphenylacetamide yield a logP of 4.71 . In contrast, a well-studied polar derivative, N-hydroxy-2,2-diphenylacetamide, has a cLogP of 2.32 [2]. This difference of roughly 2.4 logP units corresponds to a >100-fold difference in the octanol-water partition coefficient, affecting membrane permeability and non-specific binding. While direct experimental logP for the target compound has not been published, the class-level inference from multiple analogous diphenylacetamides provides a reliable differentiation basis.

lipophilicity ADME drug-likeness

High Purity Specification for Reproducible Quantitative Experimentation

The target compound is supplied at a guaranteed purity of ≥95% by Life Chemicals [1] and Chemenu . This purity level exceeds the minimal threshold for high-throughput screening (typically >90%) and is suitable for quantitative structure-activity relationship (QSAR) studies where impurity profiles must be controlled. For comparison, many in-house synthesized diphenylacetamide analogs in the literature have been tested at unvalidated purity levels, with some academic preparations reported as low as 80–85% [2]. The defined purity specification for this catalog compound reduces experimental variability and enhances cross-study reproducibility.

purity quality-control screening

Absence of Curated Bioactivity Data as a Differentiation Criterion

A comprehensive search of authoritative databases including ChEMBL, BindingDB, and PubMed reveals no curated bioactivity data for CAS 1351648-17-3 [1]. This stands in stark contrast to well-characterized diphenylacetamide derivatives such as N-hydroxy-2,2-diphenylacetamide, which has sub-micromolar class IIa HDAC inhibitory activity and extensive SAR data [2], or the CXCR7 antagonist diphenylacetamide compound 10 (IC50 = 622 nM in β-arrestin assay) [3]. The absence of published data positions the target compound as a novel, uncharacterized probe whose activity profile must be determined experimentally, rather than inferred from literature. This makes it particularly valuable for target discovery campaigns where prior-art bias is undesirable.

novelty target-engagement data-gap

Recommended Application Scenarios for Procuring CAS 1351648-17-3


High-Throughput Phenotypic Screening in Unexplored Target Space

Given its structural uniqueness and absence of curated bioactivity data, this compound is an ideal candidate for inclusion in diversity-oriented screening libraries. Its high purity (>95%) ensures that any hit identified can be confidently attributed to the compound rather than impurities, a critical advantage over compounds sourced from academic collaborations with variable purity [1]. The distinct cLogP profile (~4.2–4.7) compared to more polar diphenylacetamides ensures coverage of a hydrophobic chemical space often underrepresented in screening decks [2].

Chemical Probe for Comparative Diphenylacetamide SAR Studies

The 2,5-dimethylfuran-3-yl substituent distinguishes this compound from common analogs such as N-benzyl-2,2-diphenylacetamide (lacking the furan oxygen) and 2,2-diphenyl-N-(tetrahydro-2-furanylmethyl)acetamide (saturated furan ring). This enables systematic SAR studies to evaluate the contribution of furan aromaticity and methyl substitution to binding affinity and selectivity [1]. The compound serves as a 'maximum hydrophobic' reference point when compared with N-hydroxy-2,2-diphenylacetamide (cLogP 2.32), facilitating the exploration of lipophilicity-activity relationships [3].

Biochemical Assay Development for Adenylate Cyclase Family Enzymes

While the specific compound lacks published data, structurally related diphenylacetamides in BindingDB (CHEMBL4574197) demonstrate micromolar-range inhibition of adenylate cyclase isoforms (AC1 IC50 ~5 µM; AC8 IC50 ~29 µM) [1]. The target compound's higher molecular weight and distinct substitution pattern may alter isoform selectivity, making it a useful tool for profiling adenylate cyclase family members. Researchers can benchmark activity directly against these published values to assess the impact of the 2,5-dimethylfuran modification.

Computational Drug-Likeness and Toxicity Prediction Validation

The compound's predicted physicochemical profile (cLogP ~4.2–4.7, molecular weight 319.4 g/mol) positions it near the threshold of Lipinski's Rule of Five [1]. Published chemometric studies on diphenylacetamide derivatives demonstrate that experimental chromatographic lipophilicity parameters (RM0 and m) correlate with computational logP and predicted toxicity endpoints [2]. Procuring this compound enables experimental validation of these in silico models, providing a bridge between computational predictions and empirical biological data.

Quote Request

Request a Quote for N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.